molecular formula C23H36N2 B5064970 1-cyclohexyl-2-(4-isopropylbenzyl)octahydropyrrolo[1,2-a]pyrazine

1-cyclohexyl-2-(4-isopropylbenzyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No. B5064970
M. Wt: 340.5 g/mol
InChI Key: JBQUZOGCDRDURA-UHFFFAOYSA-N
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Description

Pyrrolopyrazine derivatives are a class of nitrogen-containing heterocycles . They have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives often involves various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For example, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .


Molecular Structure Analysis

The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The exact molecular structure of “1-cyclohexyl-2-(4-isopropylbenzyl)octahydropyrrolo[1,2-a]pyrazine” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Future Directions

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, they represent an attractive scaffold for drug discovery research . Future research could focus on synthesizing new pyrrolopyrazine derivatives and studying their biological activities to design and synthesize new leads to treat various diseases .

properties

IUPAC Name

1-cyclohexyl-2-[(4-propan-2-ylphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2/c1-18(2)20-12-10-19(11-13-20)17-25-16-15-24-14-6-9-22(24)23(25)21-7-4-3-5-8-21/h10-13,18,21-23H,3-9,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQUZOGCDRDURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN3CCCC3C2C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-2-[(4-propan-2-ylphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

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